molecular formula C5H5N3O3 B095259 1-Methyl-5-nitropyrimidin-2(1H)-one CAS No. 17758-39-3

1-Methyl-5-nitropyrimidin-2(1H)-one

Cat. No. B095259
CAS RN: 17758-39-3
M. Wt: 155.11 g/mol
InChI Key: KYADSVHQTVFLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the various reactions the compound can undergo, the conditions required, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc.


Scientific Research Applications

  • Synthesis of Functionalized Nitroenamines and Azaheterocycles : 1-Methyl-5-nitropyrimidin-2(1H)-one is used in synthesizing diimines of nitromalonaldehyde, which behave as synthetic equivalents of unstable nitromalonaldehyde. These compounds are utilized in producing azaheterocycles upon treatment with hydrazines or diamines (Nishiwaki, Tohda, & Ariga, 1996).

  • Ring Transformations to Produce Pyridones and Pyrimidines : This compound reacts with carbonyl compounds to produce 4-pyridones, disubstituted pyrimidines, and functionalized 4-aminopyridines, offering a synthetic pathway equivalent to activated diformylamine (Nishiwaki et al., 2003).

  • Mechanism of Free Radical Formation in Nitromethyl Pyrimidines : Studies reveal that 1-Methyl-5-nitropyrimidin-2(1H)-one forms iminoxy radicals when exposed to ionizing radiation, contributing to the understanding of radical formation mechanisms in nitropyrimidines (Lorenz & Benson, 1975).

  • Precursor for Functionalized Nitroenamines : It effectively reacts with primary amines to afford nitroenamines with a carbamoyl group, demonstrating its versatility as a precursor in organic synthesis (Nishiwaki, Mizukawa, Terai, Tohda, & Ariga, 2000).

  • Synthesis of Antibacterial and Antioxidant Agents : Derivatives of 1-Methyl-5-nitropyrimidin-2(1H)-one have been synthesized with significant antibacterial and antioxidant activities, marking its importance in pharmaceutical applications (Sura, Peddiahgari, Bhoomireddy, & Vadde, 2013).

  • Efficient Solid-Phase Synthesis of Olomoucine : A derivative, 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, has been used as a building block in the synthesis of olomoucine, highlighting its utility in streamlined synthesis processes (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).

Safety And Hazards

This involves understanding the toxicological profile of the compound, its handling precautions, and disposal methods.


Future Directions

This involves discussing potential applications or areas of study for the compound based on its properties and reactivity.


properties

IUPAC Name

1-methyl-5-nitropyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-3-4(8(10)11)2-6-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYADSVHQTVFLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326475
Record name 1-Methyl-5-nitropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitropyrimidin-2(1H)-one

CAS RN

17758-39-3
Record name NSC528728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-5-nitropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-nitropyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-nitropyrimidin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
1-Methyl-5-nitropyrimidin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-nitropyrimidin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
1-Methyl-5-nitropyrimidin-2(1H)-one
Reactant of Route 6
1-Methyl-5-nitropyrimidin-2(1H)-one

Citations

For This Compound
8
Citations
N Nishiwaki, Y Tohda, M Ariga - Bulletin of the Chemical Society of …, 1996 - journal.csj.jp
The aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one furnished diimines of nitromalonaldehyde in good yields. One of the imino groups of the diimines was readily hydrolyzed on silica …
Number of citations: 36 www.journal.csj.jp
N Nishiwaki, Y Tohda, M Ariga - ch.imperial.ac.uk
The ring transformation of N-substituted 3, 5-dinitropyridin-2 (1H)-one 1 affords polyfunctionalized systems such as phenols 3, 1 pyridotriazines, 1 anilines, 2 nitropyridines 3 and so on. …
Number of citations: 4 www.ch.imperial.ac.uk
N Nishiwaki, Y Tohda, M Ariga - Synthesis, 1997 - thieme-connect.com
Reactions of two isomeric nitropyrimidinones with bidentate enolate anions were studied. When 3-methyl-5-nitropyrimidin-4 (3H)-one (1) was employed, ring transformation proceeded …
Number of citations: 37 www.thieme-connect.com
N Nishiwaki, T Ogihara, T Takami… - The Journal of …, 2004 - ACS Publications
β-Nitroenamines having a formyl group at the β-position behave as the synthetic equivalent of unstable nitromalonaldehyde, which is a useful synthon for syntheses of versatile nitro …
Number of citations: 44 pubs.acs.org
M Nakabayashi, N Nishiwaki, A Ito, S Hayashi, K Iwai - Tetrahedron Letters, 2022 - Elsevier
Reactions of β-formyl-β-nitroenamine with anilines afforded N,N’-diaryl-α-nitro-β-dialdimines; however, only small amounts of dialdimines were obtained when anilines possessing an …
Number of citations: 1 www.sciencedirect.com
S Yokota, Y Tachi, N Nishiwaki, M Ariga… - Inorganic …, 2001 - ACS Publications
A new β-diketiminate ligand containing a nitro group on the carbon framework has been developed, complexation of which with cuprous ion provided a novel linear polymer copper(I) …
Number of citations: 49 pubs.acs.org
井上真希
Number of citations: 0
西郷和彦, 井上真希
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.